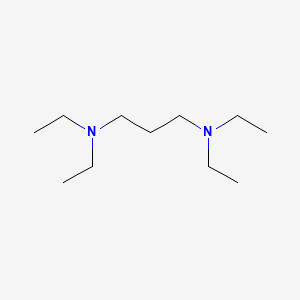

N,N,N',N'-テトラエチル-1,3-プロパンジアミン

説明

N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid, soluble in water and alcohol, with a general content greater than 98% .

Synthesis Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine can be used as a ligand for the preparation of dinuclear μ-carbonato-dicopper (II) species . It is also used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Molecular Structure Analysis

The molecular formula of N,N,N’,N’-Tetraethyl-1,3-propanediamine is C11H26N2, and its molecular weight is 186.3375 . The IUPAC Standard InChI is InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 .Chemical Reactions Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine shows the ability to absorb CO2 when dissolved in an aqueous solution . It can also be used as a catalyst for the Baylis-Hillman reaction of cycloalkenones .Physical And Chemical Properties Analysis

N,N,N’,N’-Tetraethyl-1,3-propanediamine is a colorless to light yellow transparent liquid . It is soluble in water and alcohol . The refractive index n20/D is 1.4377 (lit.) . The boiling point is 133 °C/80 mmHg (lit.) , and the density is 0.81 g/mL at 25 °C (lit.) .科学的研究の応用

有機合成における触媒作用

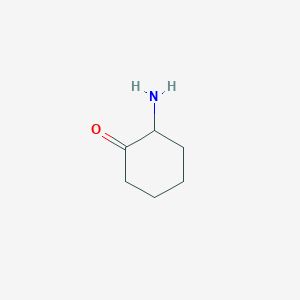

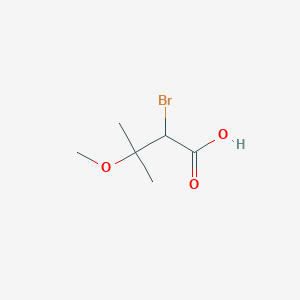

N,N,N',N'-テトラエチル-1,3-プロパンジアミン (TEPDA) は、シクロアルケノンの炭素-炭素結合を形成するベイリス・ヒルマン反応など、有機合成反応における触媒として使用されます .

染料の調製

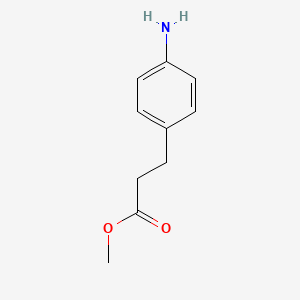

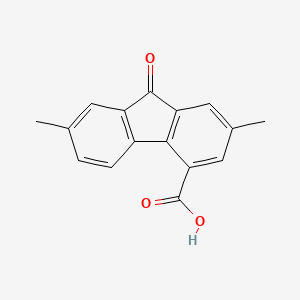

TEPDA は、ビス四級化プロセス中に、ホモ二量体非対称モノメチンシアニン染料の調製に関与しています .

銅種の配位子

これは、二核μ-炭酸塩-二銅 (II) 種の調製のための配位子として役立ちます .

生物学的用途

TEPDA は、細胞分裂を促進し、バイオディーゼル生産のためにナノクロロプシス・オセアニカなどの湿った微細藻類から脂質を抽出すると提案されています。これは、従来の方法よりも高い抽出効率を示しています .

作用機序

Target of Action

N,N,N’,N’-Tetraethyl-1,3-propanediamine, also known as N,N,N,N-TETRAETHYL-1,3-PROPANEDIAMINE, is primarily used as a catalyst in the production of polyurethane foam and microcellular elastomers . It also acts as a curing catalyst for epoxy resins .

Mode of Action

The compound acts mainly as an organic solvent to soften and dissolve lipids . A small amount of N,N,N’,N’-Tetraethyl-1,3-propanediamine dissociates into a tertiary amine ion, i.e., (C2H5)2N- (CH2)3-NH+ (C2H5)2 . This cation acts as a surfactant to promote cell disruption and lipid separation .

Biochemical Pathways

It is known that the compound plays a crucial role in the production of polyurethane foams and microcellular elastomers . It also acts as a curing catalyst for epoxy resins , suggesting its involvement in the polymerization process.

Result of Action

The primary result of N,N,N’,N’-Tetraethyl-1,3-propanediamine’s action is the promotion of cell disruption and lipid separation . This is particularly useful in the extraction of lipids from wet microalgae for biodiesel production .

Action Environment

The action of N,N,N’,N’-Tetraethyl-1,3-propanediamine can be influenced by environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated warehouse, away from air . This suggests that exposure to moisture or heat could potentially affect the compound’s stability and efficacy.

Safety and Hazards

N,N,N’,N’-Tetraethyl-1,3-propanediamine is classified as a skin corrosive substance (Skin Corr. 1B) . It causes severe skin burns and eye damage . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

N,N,N',N'-tetraethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-5-12(6-2)10-9-11-13(7-3)8-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZLVPFECJNLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209331 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60558-96-5 | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060558965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-Tetraethyl-1,3-propanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

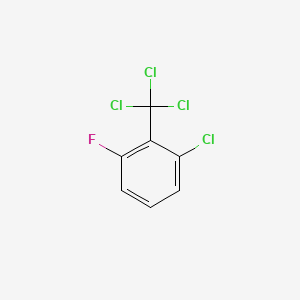

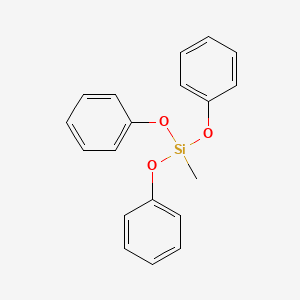

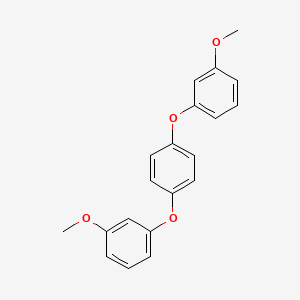

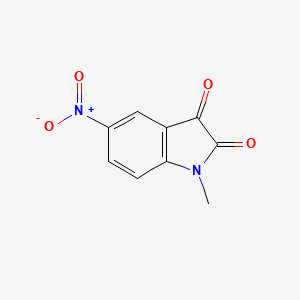

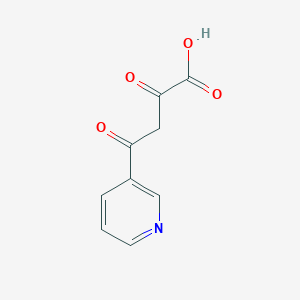

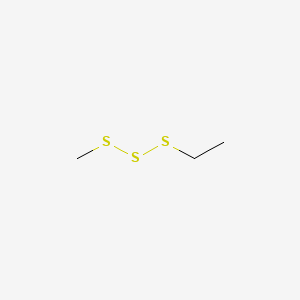

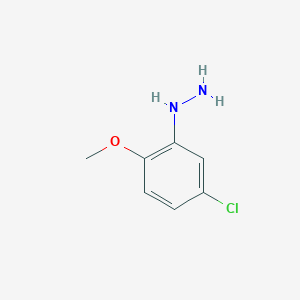

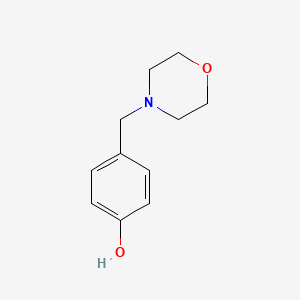

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。